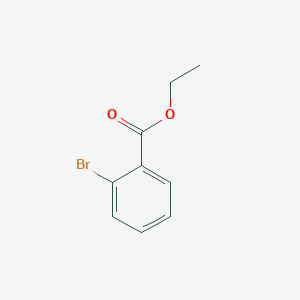
Benzylvinylcarbamate
Übersicht
Beschreibung
Benzyl vinylcarbamate (BVC) is an organic compound that has been studied for its potential applications in many scientific fields. It is an ester of benzyl alcohol and vinylcarbamate, and is used as an intermediate in the synthesis of a number of compounds. BVC has been studied extensively for its biochemical and physiological effects, as well as its potential applications in research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthese von β-Lactam-Antibiotika
Benzylvinylcarbamate unterliegt einer Alkylierung am Kohlenstoffatom neben dem Stickstoff, eine Eigenschaft, die bei der Synthese von β-Lactam-Antibiotika genutzt wird . Diese Antibiotika sind aufgrund ihrer Wirksamkeit gegen ein breites Spektrum von Bakterien von Bedeutung.
Polymerisation zu Polyvinylaminderivaten
Diese Verbindung kann polymerisiert werden, um Polyvinylaminderivate zu bilden . Diese Polymere haben potenzielle Anwendungen bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie verbesserter Haftung oder spezieller Saugfähigkeit.
Zwischenprodukt für die Medikamentenentwicklung
Ein großes Pharmaunternehmen hat Interesse an this compound als Zwischenprodukt für einen neuen Medikamentenkandidaten geäußert . Dies unterstreicht seine Rolle in der pharmazeutischen Industrie für die Entwicklung neuartiger therapeutischer Mittel.
Schutz- und Dekorbeschichtungen
Vinylcarbonate und Vinylcarbamate, wie this compound, werden als Monomere für Schutz- und Dekorbeschichtungen verwendet . Sie bieten eine geringere Zytotoxizität im Vergleich zu Acrylaten und Methacrylaten, was sie zu sichereren Alternativen für solche Anwendungen macht.
Herstellung von hochfunktionalisierten β-Amidoestern
Die Verbindung wird bei der Herstellung von hochfunktionalisierten β-Amidoestern verwendet, die wertvolle Zwischenprodukte in der organischen Synthese sind . Diese Ester können in verschiedene komplexe Moleküle umgewandelt werden, was die Nützlichkeit der Verbindung in der synthetischen Chemie demonstriert.
Relay zu Thienamycin
This compound dient als Relay zu Thienamycin, einem Antibiotikum von erheblicher klinischer Bedeutung . Diese Anwendung unterstreicht seine Rolle bei der Synthese komplexer Naturstoffe und Pharmazeutika.
Modifizierte Mitsunobu-Verfahren
Es ist ein Hauptnebenprodukt, das bei der Herstellung von R-Amino-β-Lactonen aus Serin durch modifizierte Mitsunobu-Verfahren gebildet wird . Dieser Prozess ist wichtig für die Synthese verschiedener bioaktiver Moleküle.
Anwendungen der Photoreaktivität
Aufgrund seiner ähnlichen Photoreaktivität zu (Meth)acrylaten wird this compound in Anwendungen verwendet, die kontrollierte Reaktionen auf Licht erfordern, z. B. in Photolacken und Bildgebungstechnologien .
Safety and Hazards
Benzyl-N-vinylcarbamate is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Zukünftige Richtungen
While specific future directions for Benzyl vinylcarbamate were not found in the search results, it is a valuable synthetic intermediate and can be readily polymerized to polyvinylamine derivatives . It has been used in the synthesis of β-lactam antibiotics and has potential applications in drug discovery and medicinal chemistry .
Biochemische Analyse
Eigenschaften
IUPAC Name |
benzyl N-ethenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBQZFPEMRCQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448747 | |
| Record name | benzyl vinylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84713-20-2 | |
| Record name | benzyl vinylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-ethenylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Benzyl vinylcarbamate a valuable reagent in organic synthesis?
A1: Benzyl vinylcarbamate serves as a versatile building block for synthesizing various complex molecules. Its utility stems from its ability to participate in a range of reactions, including:
Q2: Can you provide an example of how Benzyl vinylcarbamate has been used to synthesize a complex molecule?
A2: A study demonstrated the use of Benzyl vinylcarbamate in the synthesis of a relay compound for (±)-thienamycin, a potent antibiotic. [] The researchers utilized a palladium-catalyzed carboacylation reaction between Benzyl vinylcarbamate and sodium benzyl acetoacetate, followed by a carbonylation step, to construct a highly functionalized β-amido ester. This intermediate was then elaborated using conventional synthetic methods to afford the desired relay compound. This example highlights the potential of Benzyl vinylcarbamate as a valuable tool in the synthesis of complex molecules, particularly those with potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

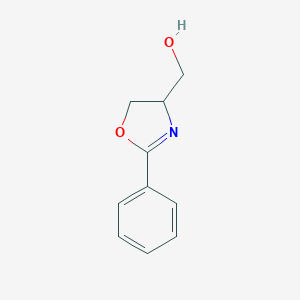
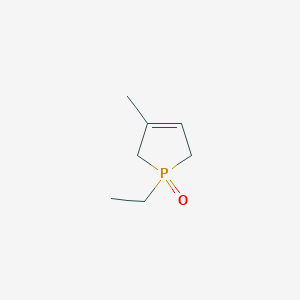

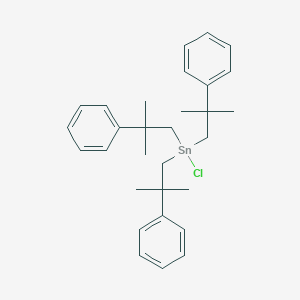
![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)
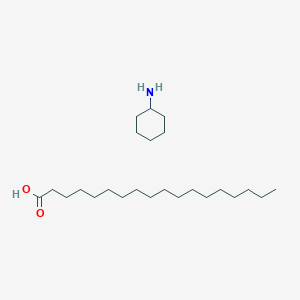
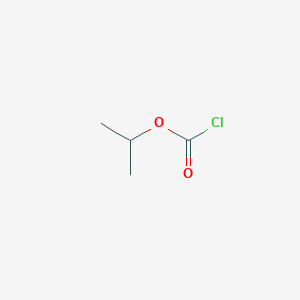




![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)

